![molecular formula C9H11ClN4 B7638418 5-Butyl-7-chloro-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B7638418.png)
5-Butyl-7-chloro-[1,2,4]triazolo[1,5-a]pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Butyl-7-chloro-[1,2,4]triazolo[1,5-a]pyrimidine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a member of the triazolopyrimidine family, which has been extensively studied for their diverse biological activities.
Mécanisme D'action
The mechanism of action of 5-Butyl-7-chloro-[1,2,4]triazolo[1,5-a]pyrimidine is not fully understood, but it is believed to act through the inhibition of various enzymes and signaling pathways. This compound has been shown to inhibit the activity of various kinases such as protein kinase CK2 and cyclin-dependent kinase 2, which are involved in the regulation of cell proliferation and apoptosis. It has also been shown to inhibit the activity of various pro-inflammatory cytokines, which are involved in the pathogenesis of various inflammatory diseases.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. This compound has been shown to induce cell cycle arrest and apoptosis in various cancer cell lines. It has also been shown to have anti-inflammatory effects by inhibiting the production of various pro-inflammatory cytokines. In addition, this compound has been shown to have neuroprotective effects by inhibiting the activity of various neurotoxic enzymes.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 5-Butyl-7-chloro-[1,2,4]triazolo[1,5-a]pyrimidine in lab experiments include its high potency, selectivity, and low toxicity. This compound is also relatively easy to synthesize and purify, making it readily available for use in various experiments. However, one limitation of using this compound is its limited solubility in aqueous solutions, which can make it difficult to use in certain experiments.
Orientations Futures
There are several future directions for the study of 5-Butyl-7-chloro-[1,2,4]triazolo[1,5-a]pyrimidine. One direction is to further explore its potential applications in the treatment of various diseases such as cancer, inflammation, and neurological disorders. Another direction is to study its mechanism of action in more detail to gain a better understanding of its biological effects. Additionally, future studies could focus on the development of more potent and selective analogs of this compound for use in various experiments.
Méthodes De Synthèse
The synthesis of 5-Butyl-7-chloro-[1,2,4]triazolo[1,5-a]pyrimidine is a multistep process that involves the reaction of 7-chloro-1,2,4-triazolo[1,5-a]pyrimidine with butylamine. The reaction proceeds under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The resulting product is then purified by recrystallization or column chromatography to obtain a pure compound.
Applications De Recherche Scientifique
5-Butyl-7-chloro-[1,2,4]triazolo[1,5-a]pyrimidine has been extensively studied for its potential applications in various fields such as medicinal chemistry, pharmacology, and biochemistry. This compound has shown promising results in the treatment of various diseases such as cancer, inflammation, and neurological disorders. It has also been used as a tool compound in the study of various biological processes such as protein-protein interactions, enzyme inhibition, and gene expression.
Propriétés
IUPAC Name |
5-butyl-7-chloro-[1,2,4]triazolo[1,5-a]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClN4/c1-2-3-4-7-5-8(10)14-9(13-7)11-6-12-14/h5-6H,2-4H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNJPIUDSURIRLU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=NC2=NC=NN2C(=C1)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClN4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

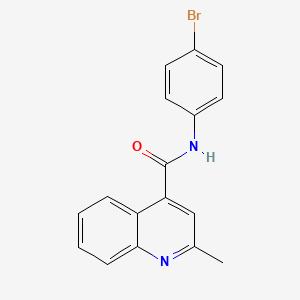
![Methyl 3-[(1-methyltetrazol-5-yl)sulfanylmethyl]benzoate](/img/structure/B7638355.png)
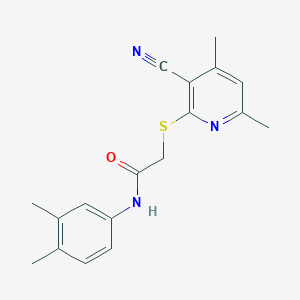
![N-carbamoyl-2-[(4-chlorophenyl)methylsulfanyl]acetamide](/img/structure/B7638359.png)
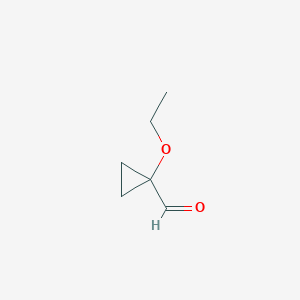

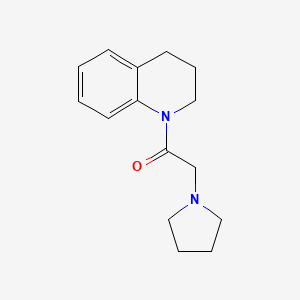
![N-[1-[(4-chlorophenyl)methyl]piperidin-4-yl]-4-methylthiadiazole-5-carboxamide](/img/structure/B7638386.png)

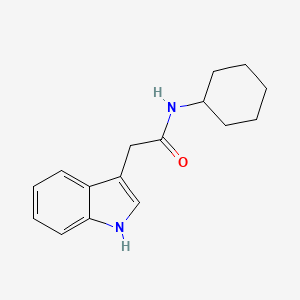

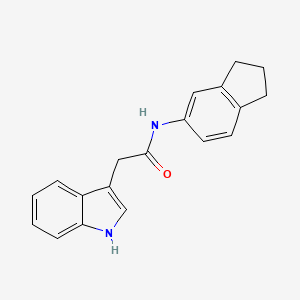
![4-[3-[2-(Azocan-1-yl)acetyl]-2,5-dimethylpyrrol-1-yl]benzenesulfonamide](/img/structure/B7638426.png)
![methyl N-[2-(azocan-1-yl)acetyl]carbamate](/img/structure/B7638430.png)